molecular formula C12H15Cl2NO2 B13594691 4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride

4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride

Cat. No.: B13594691
M. Wt: 276.16 g/mol
InChI Key: UPJOEGHQYHOJCI-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride typically involves the reaction of 3-chlorophenylacetic acid with piperidine under specific conditions. The process may include steps such as esterification, reduction, and substitution reactions. For instance, 3-(4-chlorophenyl)propionic acid can be used as a starting material, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate then reacts with piperidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways. The process is designed to be efficient, cost-effective, and safe, with high yields and minimal by-products. The use of readily available and inexpensive raw materials is a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

4-(3-chlorophenyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-2-9(8-10)12(11(15)16)4-6-14-7-5-12;/h1-3,8,14H,4-7H2,(H,15,16);1H

InChI Key

UPJOEGHQYHOJCI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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